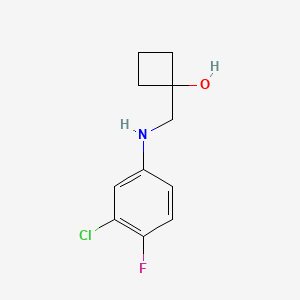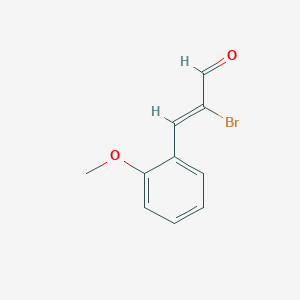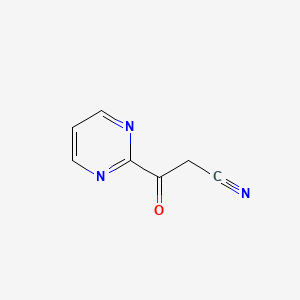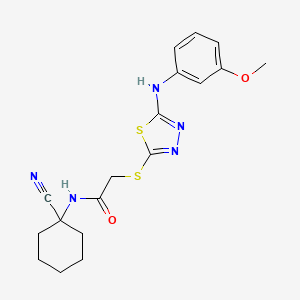![molecular formula C13H24N4 B13348954 1-(2,4,4-Trimethylpentan-2-yl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13348954.png)
1-(2,4,4-Trimethylpentan-2-yl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4,4-Trimethylpentan-2-yl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines These compounds are known for their versatile chemical properties and potential biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4,4-Trimethylpentan-2-yl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in high yields within a short reaction time . The reaction conditions include the use of dry toluene and molecular sieves to enhance the yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-mediated synthesis suggests potential scalability for industrial applications, given the efficiency and high yield of the process .
Análisis De Reacciones Químicas
Types of Reactions
1-(2,4,4-Trimethylpentan-2-yl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The triazole and pyridine rings allow for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolopyridine derivatives, while substitution reactions can introduce various functional groups into the compound .
Aplicaciones Científicas De Investigación
1-(2,4,4-Trimethylpentan-2-yl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(2,4,4-Trimethylpentan-2-yl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine involves its interaction with various molecular targets. The compound can inhibit specific enzymes and interfere with biological pathways, leading to its observed biological activities . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole: Known for its antimicrobial and antifungal activities.
1,2,3-Triazole: Exhibits a range of biological activities, including anticancer and enzyme inhibition.
Triazolopyridine Derivatives: Similar compounds with varying substituents that exhibit diverse biological activities.
Uniqueness
1-(2,4,4-Trimethylpentan-2-yl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine is unique due to its specific structure, which combines a triazole ring with a pyridine ring and a bulky alkyl group.
Propiedades
Fórmula molecular |
C13H24N4 |
|---|---|
Peso molecular |
236.36 g/mol |
Nombre IUPAC |
1-(2,4,4-trimethylpentan-2-yl)-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine |
InChI |
InChI=1S/C13H24N4/c1-12(2,3)9-13(4,5)17-11-6-7-14-8-10(11)15-16-17/h14H,6-9H2,1-5H3 |
Clave InChI |
IKEWOBBQLNAFNV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC(C)(C)N1C2=C(CNCC2)N=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


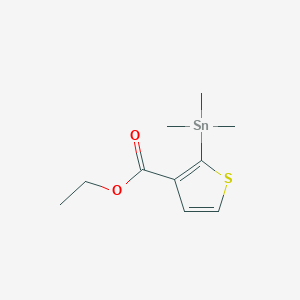
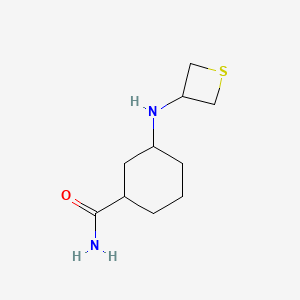
![1-Oxaspiro[3.3]heptan-6-ylmethanol](/img/structure/B13348887.png)
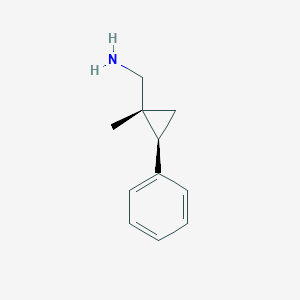
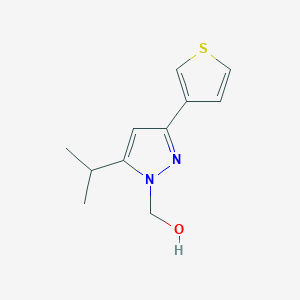
![1-Bromo-6-(tert-butyl)dibenzo[b,d]furan](/img/structure/B13348900.png)
![tert-Butyl (R)-5-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13348907.png)

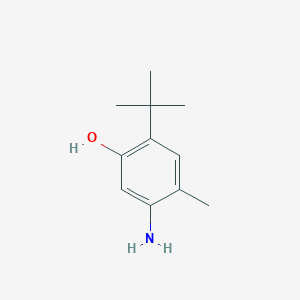
![Benzenesulfonylfluoride, 2-[(2-chloro-4-nitrophenoxy)methyl]-](/img/structure/B13348921.png)
